![molecular formula C17H10N2O2S2 B2419445 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 1321697-63-5](/img/structure/B2419445.png)
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, also known as BDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including organic electronics, materials science, and biomedical research. BDTA is a conjugated molecule that possesses unique electronic and optical properties that make it a promising candidate for various technological applications.
Scientific Research Applications
Photophysical and Electrochemical Properties
- The compound (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile, which is structurally related to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile, has been studied for its optical characteristics, redox properties, and thermal stability. Such studies provide insights into the potential applications of similar compounds in materials science and electrochemical devices (Bhanvadia et al., 2016).
Antimicrobial and Anti-proliferative Activities
- Compounds structurally similar to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile have demonstrated interesting biological properties, including antimicrobial and antiproliferative activities. This indicates the potential use of such compounds in the development of new therapeutic agents (Mansour et al., 2020).
Crystal Structure Analysis
- The crystal structure of related thiazole acrylonitriles has been determined, providing valuable information for understanding the molecular configuration and potential applications in crystallography and materials science (Dölling et al., 1991).
Cytotoxic Activities
- Heteroarylacrylonitriles, including those similar to the compound , have been tested for in vitro cytotoxic potency on human cancer cell lines. This suggests their potential use in cancer research and drug development (Sa̧czewski et al., 2004).
Chemosensory Applications
- A derivative of (E)-2-(benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile has been investigated as a fluorescent chemosensor for cyanide anions, indicating its potential application in chemical sensing and environmental monitoring (Nagamani et al., 2020).
Synthesis under Solvent-Free Conditions
- The synthesis of related compounds under solvent-free conditions highlights the potential for greener and more efficient chemical processes in pharmaceutical and material science industries (Trilleras et al., 2011).
Anticancer Properties
- Certain acrylonitrile derivatives exhibit anticancer activity, emphasizing the role of these compounds in oncological research and drug development (Matiichuk et al., 2022).
properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S2/c18-8-12(6-13-2-1-5-22-13)17-19-14(9-23-17)11-3-4-15-16(7-11)21-10-20-15/h1-7,9H,10H2/b12-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPSPWFPPPHKKY-WUXMJOGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CS4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CS4)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile |
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